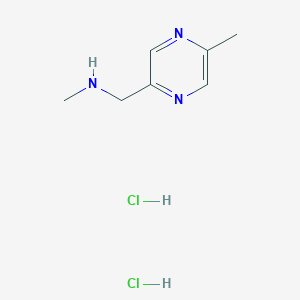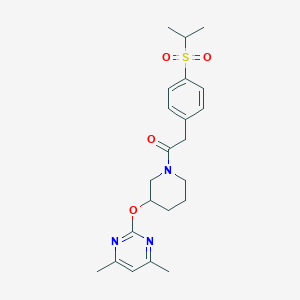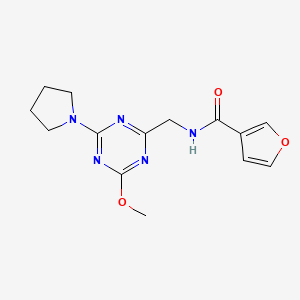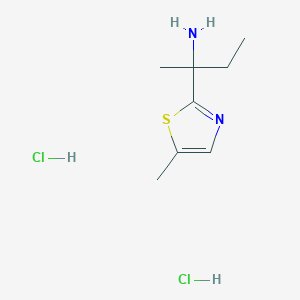
2,6-Dichloro-4-(difluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,6-Dichloro-4-(difluoromethyl)nicotinonitrile” is a chemical compound with the CAS Number: 960293-93-0. It has a molecular weight of 223.01 . The IUPAC name for this compound is 2,6-dichloro-4-(difluoromethyl)nicotinonitrile .
Molecular Structure Analysis
The InChI code for “2,6-Dichloro-4-(difluoromethyl)nicotinonitrile” is 1S/C7H2Cl2F2N2/c8-5-1-3(7(10)11)4(2-12)6(9)13-5/h1,7H . The InChI key is OMDNWHGGEZMSFS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is stored at a temperature between 2-8°C in an inert atmosphere . It is available in solid or liquid form .Scientific Research Applications
Highly Regioselective Palladium-Catalyzed C2-Amination
This application involves the use of palladium(0) for highly regioselective C-2 amination of 4,6-dichloronicotinonitrile. The process involves coupling with N-acetyl-masked aminoarenes to prevent overreaction in cross-coupling, leading to the production of 4-chloro-6-anilino nicotinonitrile compounds after in-situ deprotection. This method demonstrates the scope and limitations of using dichloronicotinonitrile in selective chemical synthesis (Delvare, Koza, & Morgentin, 2011).
Synthesis of Nicotinonitrile Derivatives
Research on microwave-assisted synthesis has led to the development of nicotinonitrile and/or arene-linked bis(thiazoles) possessing chromene units. This one-pot protocol involves the reaction of salicylaldehydes, 2-cyanoethanethioamide, and bis(α-haloketone), showing promising antibacterial activity against Staphylococcus aureus and Enterococcus faecalis strains. This application highlights the potential of 2,6-Dichloro-4-(difluoromethyl)nicotinonitrile derivatives in the field of antibacterial agents (Mekky & Sanad, 2022).
Synthesis and Photophysical Studies
The synthesis and photophysical properties of new luminescent nicotinonitrile derivatives have been explored. A specific study focused on 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, investigating its crystal structure, DFT, and photophysical characteristics for potential applications in blue light-emitting materials. This research demonstrates the utility of dichloronicotinonitrile derivatives in developing materials with specific optical properties (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Environmental Applications
The degradation of environmental pollutants has been studied using derivatives of 2,6-Dichloro-4-(difluoromethyl)nicotinonitrile. For instance, the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes involving magnetic copper ferrite nanoparticles highlights the potential environmental remediation applications of these compounds (Jaafarzadeh, Ghanbari, & Ahmadi, 2017).
Safety And Hazards
The compound has been classified under GHS07 for safety. The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
properties
IUPAC Name |
2,6-dichloro-4-(difluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2N2/c8-5-1-3(7(10)11)4(2-12)6(9)13-5/h1,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDNWHGGEZMSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C#N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(difluoromethyl)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl]carbamate](/img/structure/B2851532.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2851534.png)

![2-([1,1':4',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2851538.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)





![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2851549.png)

![5-[(2-Fluorophenoxy)methyl]-2-furoic acid](/img/structure/B2851555.png)